
(S)-1-((S)-4-Benzylpiperazin-2-yl)ethanol
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Overview
Description
(S)-1-((S)-4-Benzylpiperazin-2-yl)ethanol is a chiral compound that features a piperazine ring substituted with a benzyl group and an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-((S)-4-Benzylpiperazin-2-yl)ethanol typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes.
Benzylation: The piperazine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Introduction of the Ethanol Moiety: The final step involves the addition of the ethanol group, which can be achieved through the reduction of the corresponding ketone or aldehyde using reducing agents like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and continuous flow reactors might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-1-((S)-4-Benzylpiperazin-2-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products
Oxidation: Benzylpiperazine carboxylic acid.
Reduction: Benzylpiperazine.
Substitution: Various substituted benzylpiperazines depending on the nucleophile used.
Scientific Research Applications
(S)-1-((S)-4-Benzylpiperazin-2-yl)ethanol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Biology: The compound is studied for its potential effects on neurotransmitter receptors and transporters.
Industry: It is used in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of (S)-1-((S)-4-Benzylpiperazin-2-yl)ethanol involves its interaction with molecular targets such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing neurotransmission pathways.
Comparison with Similar Compounds
Similar Compounds
(S)-1-((S)-4-Methylpiperazin-2-yl)ethanol: Similar structure but with a methyl group instead of a benzyl group.
(S)-1-((S)-4-Phenylpiperazin-2-yl)ethanol: Similar structure but with a phenyl group instead of a benzyl group.
Uniqueness
(S)-1-((S)-4-Benzylpiperazin-2-yl)ethanol is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The benzyl group enhances lipophilicity and may influence the compound’s ability to cross the blood-brain barrier, making it particularly interesting for central nervous system applications.
Properties
Molecular Formula |
C13H20N2O |
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Molecular Weight |
220.31 g/mol |
IUPAC Name |
(1S)-1-[(2S)-4-benzylpiperazin-2-yl]ethanol |
InChI |
InChI=1S/C13H20N2O/c1-11(16)13-10-15(8-7-14-13)9-12-5-3-2-4-6-12/h2-6,11,13-14,16H,7-10H2,1H3/t11-,13-/m0/s1 |
InChI Key |
AEFZVMAENDWYTI-AAEUAGOBSA-N |
Isomeric SMILES |
C[C@@H]([C@@H]1CN(CCN1)CC2=CC=CC=C2)O |
Canonical SMILES |
CC(C1CN(CCN1)CC2=CC=CC=C2)O |
Origin of Product |
United States |
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